CID 71390938

Description

CID 71390938 is a unique chemical compound registered in PubChem, a comprehensive database of chemical structures and biological activities. For instance, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are characterized by cyclic ether structures and bioactivity profiles relevant to marine toxins . Similarly, synthetic cannabinoids and cathinones (referenced in ) often share structural motifs that influence their pharmacological effects, highlighting the importance of precise characterization for this compound.

Properties

CAS No. |

61970-46-5 |

|---|---|

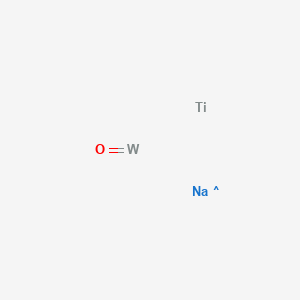

Molecular Formula |

NaOTiW |

Molecular Weight |

270.70 g/mol |

InChI |

InChI=1S/Na.O.Ti.W |

InChI Key |

BQBZCYIENAGVFO-UHFFFAOYSA-N |

Canonical SMILES |

O=[W].[Na].[Ti] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71390938 involves specific reaction conditions and reagents. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of specific catalysts, solvents, and temperature conditions to achieve the desired chemical structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced chemical engineering techniques may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

CID 71390938 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the compound .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

CID 71390938 has a wide range of applications in scientific research, including:

Chemistry: It can be used as a reagent or intermediate in the synthesis of other chemical compounds.

Biology: It may be used in studies involving enzyme interactions, cellular processes, and metabolic pathways.

Medicine: The compound could be investigated for its potential therapeutic effects or as a diagnostic tool.

Industry: It may have applications in the production of pharmaceuticals, agrochemicals, or other industrial chemicals

Mechanism of Action

The mechanism of action of CID 71390938 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71390938, we compare its hypothetical properties (inferred from PubChem’s general framework) with structurally or functionally related compounds discussed in the evidence. Key parameters include molecular weight, solubility, bioactivity, and analytical signatures.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Structural Differentiation: Compounds like oscillatoxin D (CID 101283546) require high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation due to their complex cyclic ether systems . In contrast, synthetic cannabinoids () are often identified via GC-MS or LC-QTOF to distinguish alkyl chain variations.

Bioactivity Profiles : Benzo[b]thiophene derivatives (e.g., CAS 7312-10-9) exhibit CYP enzyme inhibition, a property critical for drug-drug interaction studies . If this compound shares similar heterocyclic features, its bioactivity might align with metabolic modulation.

Analytical Challenges: Collision-induced dissociation (CID) in mass spectrometry () is pivotal for differentiating isomers, such as ginsenosides Rf and pseudoginsenoside F11. For this compound, tandem MS/MS with CCS calibration () could resolve ambiguities in fragmentation patterns.

Methodological Insights:

- Chromatographic Techniques : As seen in , LC-ESI-MS with optimized gradients can separate structurally similar compounds. For this compound, reversed-phase chromatography paired with CCS measurements () may enhance identification accuracy.

- Complementary Approaches: emphasizes combining spectral libraries (e.g., PubChem, MetLin) with synthetic reference standards to validate unknowns. This is critical for this compound if it lacks commercial availability.

Research Implications and Limitations

The absence of explicit data for this compound underscores the need for rigorous reporting standards (as outlined in –4, 7). For instance, manuscripts must include:

- Complete Metadata : Molecular descriptors, spectral data, and synthetic pathways.

- Cross-Platform Validation : Align PubChem entries with independent databases (e.g., ChEBI, KEGG) to ensure consistency, as demonstrated for CID 11213 in .

Future studies should prioritize generating experimental data for this compound, leveraging methodologies validated in analogous compounds (e.g., oscillatoxin synthesis , benzo[b]thiophene characterization ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.